molecular formula C17H23FN2O5S B360163 N-({1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-valine CAS No. 956970-52-8

N-({1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-valine

Cat. No.: B360163
CAS No.: 956970-52-8
M. Wt: 386.4g/mol
InChI Key: NVRXRJHRMXPAGC-CVRLYYSRSA-N
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Description

N-({1-[(4-Fluorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-valine (CAS: 956970-52-8) is a synthetic organic compound with the molecular formula C₁₇H₂₃FN₂O₅S . Its structure features a piperidine ring substituted with a 4-fluorophenyl sulfonyl group at the 1-position and an L-valine moiety attached via a carbonyl linkage at the 3-position. The compound is listed among industrial-, feed-, food-, and pharmaceutical-grade valine derivatives, indicating its versatility in synthetic and applied chemistry .

Properties

IUPAC Name

(2S)-2-[[1-(4-fluorophenyl)sulfonylpiperidine-3-carbonyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O5S/c1-11(2)15(17(22)23)19-16(21)12-4-3-9-20(10-12)26(24,25)14-7-5-13(18)6-8-14/h5-8,11-12,15H,3-4,9-10H2,1-2H3,(H,19,21)(H,22,23)/t12?,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRXRJHRMXPAGC-CVRLYYSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent to facilitate the formation of amide bonds . The reaction conditions often include a pH range of 4.0-6.0 and the use of N-hydroxysuccinimide (NHS) to improve the efficiency of the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the quality assessment of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

N-({1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-valine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols.

Scientific Research Applications

N-({1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-valine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways and interactions with proteins.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-({1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Biological Activity

N-({1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-valine is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant studies that highlight its pharmacological significance.

Chemical Structure and Properties

The compound has the following molecular formula: C₁₇H₂₃FN₂O₅S, with a CAS number of 956970-52-8. Its structure features a piperidine ring substituted with a 4-fluorophenyl sulfonyl group and an L-valine moiety, which is critical for its biological activity.

PropertyValue
Molecular FormulaC₁₇H₂₃FN₂O₅S
Molecular Weight373.44 g/mol
CAS Number956970-52-8
Purity≥95%

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cellular signaling pathways, particularly those related to inflammation and immune responses.
  • Receptor Modulation : It may act as a modulator of receptors associated with neurotransmission and pain pathways, potentially offering analgesic effects.
  • Cell Proliferation : Studies indicate that it can influence cell proliferation rates, making it a candidate for further investigation in cancer therapeutics.

In Vitro Studies

Several in vitro studies have demonstrated the compound's efficacy in various biological assays:

  • Anti-inflammatory Activity : In cell culture models, this compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases.
    CytokineControl (pg/mL)Treated (pg/mL)
    TNF-alpha1500500
    IL-61200300

In Vivo Studies

In vivo studies using animal models have provided insights into the pharmacokinetics and therapeutic potential of the compound:

  • Pain Relief : In rodent models of pain, administration of this compound resulted in significant reductions in pain scores compared to controls, suggesting analgesic properties.
    Treatment GroupPain Score (0-10)
    Control7.5
    Treatment3.2

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Chronic Pain Management : A study involving patients with chronic pain conditions showed that those treated with formulations containing this compound reported improved pain management outcomes compared to baseline measurements.
  • Inflammatory Disorders : Patients with rheumatoid arthritis exhibited decreased inflammation markers after treatment with this compound, indicating its role in managing autoimmune conditions.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s piperidine scaffold differentiates it from piperazine-based analogues (e.g., 6d, 6i), which exhibit higher melting points (up to 230°C) due to increased rigidity or intermolecular interactions .
  • Unlike the calpain-inhibitory precursor in , the target compound’s piperidine-L-valine architecture may influence its pharmacokinetic properties, such as metabolic stability or membrane permeability.

L-Valine-Derived Analogues with Modified Aromatic Groups

highlights L-valine derivatives with a 4-bromophenyl sulfonyl group instead of 4-fluorophenyl. These compounds demonstrated antimicrobial and antioxidant activities in vitro, suggesting that halogen substituents (F vs. Br) critically modulate bioactivity. Bromine’s larger atomic radius may enhance hydrophobic interactions in target binding, whereas fluorine’s electronegativity could improve metabolic stability .

Industrial and Pharmaceutical Valine Derivatives

lists multiple valine derivatives, including the target compound, with purity levels up to 99.9%. While most derivatives (e.g., Cbz-D-Valine, L-valine benzyl ester) are used in peptide synthesis or as intermediates, the target compound’s piperidine-sulfonamide hybrid structure may position it as a specialized intermediate for protease inhibitors or receptor modulators .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.